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Compound of Interest

Compound Name: 1H-Indazol-3-ol

Cat. No.: B177101 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 1H-Indazol-3-ol, a significant heterocyclic compound in medicinal chemistry and drug

development. This document is intended for researchers, scientists, and professionals in the

field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. Due to the prevalent tautomerism in this molecule, this

guide will discuss the spectroscopic features of both the 1H-Indazol-3-ol and its tautomer, 1,2-

dihydro-3H-indazol-3-one.

Tautomerism of 1H-Indazol-3-ol
1H-Indazol-3-ol exists in a tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one. The

predominant form can be influenced by the solvent, temperature, and pH. The benzenoid 1H-

indazole tautomer is generally more stable.[1] This equilibrium is a critical consideration in the

interpretation of its spectroscopic data, as signals from both tautomers may be observed.
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Caption: Tautomeric equilibrium of 1H-Indazol-3-ol.
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The following tables summarize the predicted and experimental spectroscopic data for 1H-
Indazol-3-ol and its derivatives. Direct experimental data for the parent 1H-Indazol-3-ol is
limited; therefore, some data is predicted based on the analysis of structurally related

compounds.

Table 1: Predicted ¹H NMR Spectral Data for 1H-Indazol-
3-ol

Proton
Predicted Chemical Shift
(δ, ppm) in DMSO-d₆

Multiplicity

H1 (NH) ~13.0 br s

H4 ~7.75 d

H5 ~7.15 t

H6 ~7.40 t

H7 ~7.60 d

OH ~10.0 br s

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The broad singlets for NH and OH

are due to proton exchange.

Table 2: Predicted ¹³C NMR Spectral Data for 1H-Indazol-
3-ol
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Carbon
Predicted Chemical Shift (δ, ppm) in
DMSO-d₆

C3 ~160

C3a ~142

C4 ~122

C5 ~121

C6 ~127

C7 ~111

C7a ~125

Table 3: Key IR Absorption Bands for 1H-Indazol-3-ol
Functional Group

Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch 3200-3600 Broad

N-H stretch 3100-3500 Medium

C=O stretch (from tautomer) 1650-1700 Strong

C=N stretch 1600-1650 Medium

C=C stretch (aromatic) 1450-1600 Medium-Strong

C-O stretch 1200-1300 Strong

Table 4: Mass Spectrometry Data for 1H-Indazol-3-ol
Ion Predicted m/z Notes

[M]+• 134.05 Molecular Ion

[M-CO]+• 106.04
Loss of carbon monoxide from

the indazolone tautomer

[M-HCN]+• 107.05 Loss of hydrogen cyanide
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Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 1H-Indazol-3-ol are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1H-Indazol-3-ol in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[2] The use of

DMSO-d₆ is recommended to observe the exchangeable N-H and O-H protons.[2]

¹H NMR Acquisition:

Record the spectrum on a 400 MHz or higher field spectrometer.

Acquire a standard one-dimensional proton spectrum with a pulse angle of 30-45°, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

The number of scans can range from 16 to 128, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the

low natural abundance of the ¹³C isotope.[2]

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
Sample Preparation (ATR):

Place a small amount of the solid 1H-Indazol-3-ol sample directly onto the diamond

crystal of the ATR-FTIR spectrometer.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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Data Acquisition:

Record the spectrum over a range of 4000 to 400 cm⁻¹.

Co-add at least 16 scans to obtain a spectrum with a good signal-to-noise ratio.

Perform a background scan of the empty ATR crystal before running the sample.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 1H-Indazol-3-ol (approximately 1 mg/mL)

in a suitable solvent such as methanol or acetonitrile.[3]

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

after separation by gas chromatography.

Use a standard electron energy of 70 eV for ionization.

Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Logical pathway for structural elucidation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b177101?utm_src=pdf-body-img
https://www.benchchem.com/product/b177101?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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